molecular formula C17H14Cl2N2OS B2876085 2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone CAS No. 478042-07-8

2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone

Cat. No. B2876085
CAS RN: 478042-07-8
M. Wt: 365.27
InChI Key: ZKOUCLNYJVRYAQ-UHFFFAOYSA-N
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Description

The compound “2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone” is a chemical substance with the CAS Number: 478042-07-8 . It has a molecular weight of 365.28 and its IUPAC name is 2-[(2,4-dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone . The compound is in solid form .

Scientific Research Applications

Anti-tubercular Activity

One application involves the synthesis of highly substituted pyridine derivatives, where a compound similar in structure to "2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone" showed potent anti-tubercular activity. The compound 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile inhibited Mycobacterium tuberculosis with a minimum inhibitory concentration of 3.1 microM, outperforming standard drugs like ethambutol and pyrazinamide (Manikannan et al., 2010).

Synthesis of Novel Compounds

Another application is the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles, which include the use of similar sulfur-containing heterocyclic compounds. These compounds are synthesized starting from 2-hydroxyacetophenone and exhibit potential for further biological and chemical applications (Li et al., 2012).

Development of Transparent Aromatic Polyimides

In the field of materials science, derivatives of "2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone" have been used to synthesize transparent aromatic polyimides. These polyimides exhibit high refractive indices, small birefringences, and good thermomechanical stabilities, making them suitable for optical applications (Tapaswi et al., 2015).

Copper-Catalyzed Double Thiolation

The compound has been utilized in copper-catalyzed double thiolation reactions to create sulfur-bridged imidazopyridines. This method demonstrates a switchable synthesis of bis(imidazo[1,2-a]pyridin-3-yl)sulfanes, showcasing the versatility of sulfur-containing heterocycles in organic synthesis (Tian et al., 2019).

Antimicrobial Activity

Compounds structurally related to "2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone" have been synthesized and evaluated for their antimicrobial activity. These include derivatives of 1,3,4-oxadiazol and pyridine, indicating the potential for developing new antimicrobial agents (Salimon et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2,4-dichlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2OS/c1-10-5-6-21-16(7-10)20-11(2)17(21)14(22)9-23-15-4-3-12(18)8-13(15)19/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOUCLNYJVRYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)CSC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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